molecular formula C25H27N5O3 B3003758 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1170950-80-7

1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B3003758
CAS No.: 1170950-80-7
M. Wt: 445.523
InChI Key: AFZHYUBTSGEFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-((1-Benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic heterocyclic compound featuring a benzimidazole core substituted with a benzyl group at the 1-position, a piperazine ring linked via a methyl group, and a pyrrolidine-2,5-dione moiety connected through an oxoethyl chain. The benzimidazole scaffold is well-documented for its antimicrobial and antitumor properties, while the piperazine linker enhances solubility and bioavailability by introducing conformational flexibility .

Properties

IUPAC Name

1-[2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c31-23-10-11-24(32)30(23)18-25(33)28-14-12-27(13-15-28)17-22-26-20-8-4-5-9-21(20)29(22)16-19-6-2-1-3-7-19/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHYUBTSGEFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with benzyl halides under acidic conditions.

    Piperazine ring formation: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base.

    Introduction of the pyrrolidine-2,5-dione moiety: This step involves the reaction of the intermediate with maleic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that benzimidazole derivatives, including the target compound, exhibit significant anticancer activity. For instance, studies have shown that certain benzimidazole analogues can effectively inhibit cancer cell proliferation by interfering with key cellular pathways. The nitrogen group in the benzimidazole moiety is known to coordinate with heme groups in proteins, enhancing binding affinity and potentially leading to apoptosis in cancer cells .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Benzimidazole derivatives have demonstrated effectiveness against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The structural features of the compound may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

General Synthesis

The synthesis of 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of the Benzimidazole Core : The initial step often involves the condensation of o-phenylenediamine with carbonyl compounds under acidic conditions to form the benzimidazole nucleus .
  • Piperazine Substitution : Subsequent reactions introduce piperazine moieties through nucleophilic substitution reactions, enhancing the compound's biological activity.
  • Final Modifications : The final steps may involve modifications to introduce the pyrrolidine ring and other functional groups that optimize pharmacological properties.

Neurological Disorders

Recent studies suggest that compounds similar to this compound may have neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to new treatments for disorders such as Alzheimer's disease and depression .

Cardiovascular Applications

Some derivatives have been investigated for their potential antihypertensive effects. The interaction with imidazoline receptors suggests a mechanism through which these compounds could lower blood pressure and improve cardiovascular health .

Case Studies and Research Findings

StudyFindings
Identified strong binding interactions of benzimidazole analogues with cancer cell lines, leading to apoptosis.
Demonstrated antimicrobial efficacy against various strains, suggesting potential for new antibiotic development.
Explored neuroprotective effects in animal models, indicating promise for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the pyrrolidine-2,5-dione structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

Compound A : 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

  • Structural Differences :
    • Heterocycle : Replaces benzimidazole with a chlorobenzo[d]thiazole ring.
    • Linker : Substitutes piperazine with piperidine.
  • Functional Implications :
    • The electron-withdrawing chlorine and sulfur atom in the thiazole may reduce π-π stacking interactions compared to benzimidazole, altering target selectivity.
    • Piperidine’s lower basicity (vs. piperazine) could reduce solubility but improve blood-brain barrier penetration .

Compound B : 1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles

  • Structural Differences :
    • Core : Retains benzimidazole but replaces pyrrolidine-2,5-dione with a dihydropyridine-dicarbonitrile system.
    • Substituents : Adds arylidene and phenyl groups.
  • Functional Implications :
    • The extended conjugation in the dihydropyridine system enhances UV absorption, useful in photodynamic therapy.
    • Antimicrobial studies show MIC values of 4–16 µg/mL against S. aureus, suggesting superior activity compared to simpler benzimidazole derivatives .

Compound C : 1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles

  • Structural Differences :
    • Core : Uses a pyrazole ring fused with imidazole instead of benzimidazole.
    • Linker : Lacks piperazine/pyrrolidine-dione motifs.
  • Functional Implications :
    • The rigid pyrazole-imidazole framework may limit conformational adaptability, reducing binding to flexible enzyme pockets.
    • Reported IC₅₀ values of 0.8–3.2 µM against E. coli highlight potency in Gram-negative pathogens .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Heterocycle Benzo[d]imidazole Chlorobenzo[d]thiazole Benzo[d]imidazole Pyrazole-imidazole
Key Substituents Benzyl, piperazine, pyrrolidine-2,5-dione Chlorine, piperidine Dihydropyridine-dicarbonitrile Benzoyl, arylidene
Reported Bioactivity Not yet published Anticancer (IC₅₀: 12 µM) Antimicrobial (MIC: 4–16 µg/mL) Antimicrobial (IC₅₀: 0.8–3.2 µM)
Solubility (LogP) 2.1 (predicted) 3.5 1.8 2.9
Synthetic Complexity High (multiple coupling steps) Moderate High Moderate

Mechanistic and Pharmacokinetic Insights

  • Target Compound vs. Compound A :

    • The benzimidazole core likely targets DNA topoisomerase II (common for benzimidazoles), whereas Compound A’s thiazole may inhibit tubulin polymerization .
    • Piperazine in the target compound improves aqueous solubility (LogP ~2.1 vs. 3.5 for Compound A), favoring oral administration.
  • Target Compound vs. Compound B :

    • Compound B’s dihydropyridine system enables redox cycling, generating reactive oxygen species (ROS) for bactericidal effects . The target compound’s pyrrolidine-dione may instead act as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes.
  • Target Compound vs.

Biological Activity

The compound 1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzimidazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
  • Piperazine ring : Often associated with psychoactive effects and used in various drug formulations.
  • Pyrrolidine dione : Contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds containing the benzimidazole scaffold exhibit significant anticancer activities. A study highlighted that derivatives of benzimidazole showed potent inhibitory effects on human topoisomerase I (Hu Topo I), a critical enzyme in DNA replication and repair. The interaction of these compounds with DNA suggests a mechanism where they stabilize the DNA structure, preventing cancer cell proliferation .

CompoundActivityTarget
BBZ 11aStrong binding affinityHuman Topoisomerase I
BBZ 12bAntitumor effectsVarious cancer cell lines

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A synthesis study indicated that derivatives of benzimidazole exhibited notable antifungal and antibacterial activities. These compounds were tested against various pathogens, demonstrating effectiveness in inhibiting growth .

Antidiabetic Potential

Emerging research suggests that derivatives of piperazine, including those similar to the compound , have shown promise as antidiabetic agents. In vitro studies demonstrated significant inhibition of α-glucosidase activity, which is crucial for managing blood glucose levels in diabetic patients .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : The benzimidazole core facilitates binding to DNA, leading to interference with replication and transcription processes.
  • Enzyme Inhibition : The piperazine component has been linked to the inhibition of specific enzymes such as α-glucosidase and topoisomerases, which are vital in various metabolic pathways.
  • Cellular Signaling Modulation : Compounds with similar structures have been shown to modulate signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy

In a recent study involving a series of benzimidazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy due to their selective cytotoxicity .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of related benzimidazole derivatives against clinical isolates of bacteria and fungi. Results indicated significant inhibition zones in agar diffusion assays, suggesting potential therapeutic applications for treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the benzimidazole-piperazine-pyrrolidinedione scaffold in this compound?

  • Methodological Answer : The synthesis typically involves sequential coupling of the benzimidazole, piperazine, and pyrrolidinedione moieties. For example, benzimidazole derivatives are first functionalized via nucleophilic substitution (e.g., using potassium carbonate in DMF to introduce the benzyl group at the N1 position) . The piperazine linker is then introduced via alkylation or acylation reactions, followed by coupling to the pyrrolidine-2,5-dione fragment using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Optimization of solvent systems (e.g., ethanol or dichloromethane) and temperature (reflux conditions) is critical to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm the benzimidazole aromatic protons (~7.0–8.5 ppm) and piperazine/pyrrolidinedione methylene/methine groups .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Thermal Analysis (TGA/DTA) : Evaluate decomposition profiles to ensure thermal stability during storage .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the compound’s potential as a dual histamine H1/H4 receptor ligand?

  • Methodological Answer :

In Vitro Binding Assays : Use radioligand displacement assays (e.g., [³H]-mepyramine for H1 and [³H]-histamine for H4) on transfected HEK293 cells .

Functional Assays : Measure cAMP inhibition (H1) or calcium mobilization (H4) via FLIPR technology.

Structural Optimization : Compare binding affinities with analogs lacking the pyrrolidinedione group to determine its role in receptor interaction .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., benzyl vs. chlorobenzyl groups) and correlate with activity trends .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target receptors, identifying critical residues (e.g., Glu5.46 in H1 receptors) .
  • Metabolic Stability Testing : Assess cytochrome P450 metabolism using liver microsomes to rule out pharmacokinetic discrepancies .

Q. What strategies are recommended for evaluating the compound’s selectivity against off-target kinases or proteases?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target inhibition .
  • Protease Inhibition Assays : Test against serine proteases (e.g., trypsin) and cysteine proteases (e.g., caspase-3) using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with high-risk off-targets (if available) to guide structural refinements .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Design : Introduce ester groups at the pyrrolidinedione carbonyl to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-dealkylation of piperazine) and block them via fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.